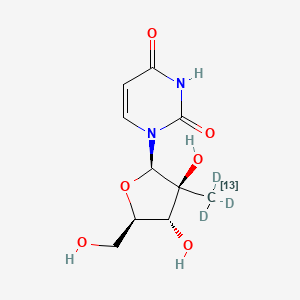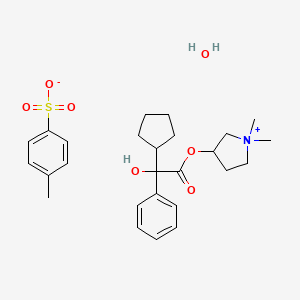
Glycopyrronium tosilate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper histidine is a coordination complex formed between copper ions and the amino acid histidine. This compound is particularly significant in the medical field, especially for its role in treating Menkes disease, a genetic disorder affecting copper levels in the body. Copper histidine is known for its ability to deliver bioavailable copper directly into the bloodstream, bypassing the defective copper transport mechanisms in patients with Menkes disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper histidine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with histidine in an aqueous solution. The reaction typically involves dissolving both reactants in water and adjusting the pH to a neutral or slightly alkaline range to facilitate complex formation. The resulting solution is then subjected to purification processes to isolate the copper histidine complex .
Industrial Production Methods: In industrial settings, copper histidine is produced under current good manufacturing practice (cGMP) conditions to ensure the purity and safety of the compound. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants. The final product is often formulated as a subcutaneous injectable solution for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Copper histidine undergoes various chemical reactions, including:
Oxidation: Copper in the complex can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The histidine ligand can be replaced by other ligands in the presence of competing agents.
Complexation: Copper histidine can form additional complexes with other molecules, such as proteins and enzymes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents can induce oxidation reactions.
Substitution: Competing ligands, such as ethylenediaminetetraacetic acid (EDTA), can facilitate substitution reactions.
Complexation: Biological molecules, such as albumin, can interact with copper histidine to form larger complexes.
Major Products:
Oxidation: Oxidized forms of copper and histidine.
Substitution: New copper-ligand complexes.
Complexation: Protein-bound copper histidine complexes.
Applications De Recherche Scientifique
Copper histidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of copper histidine involves the direct delivery of bioavailable copper ions into the bloodstream. Once injected, the complex dissociates to release copper ions, which are then taken up by cells and utilized in various biochemical processes. Copper is an essential trace element required for the activity of several enzymes, including cytochrome c oxidase, lysyl oxidase, and superoxide dismutase. These enzymes play crucial roles in mitochondrial energy production, connective tissue synthesis, and antioxidant defense, respectively. By restoring the availability of copper to these enzymes, copper histidine helps alleviate many of the symptoms associated with Menkes disease .
Comparaison Avec Des Composés Similaires
Copper Methionine: Another copper-amino acid complex, but with methionine as the ligand. It has different binding affinities and redox properties compared to copper histidine.
Copper Cysteine: A complex with cysteine, known for its strong binding affinity to copper and its role in copper transport proteins.
Uniqueness of Copper Histidine:
Binding Affinity: Copper histidine has a unique binding affinity and stability, making it particularly effective for medical applications.
Therapeutic Use: Its established use in treating Menkes disease sets it apart from other copper complexes.
Propriétés
Formule moléculaire |
C26H37NO7S |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1 |
Clé InChI |
UOWOLENSDISMPG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


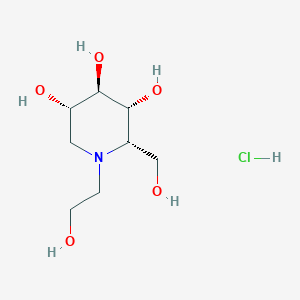
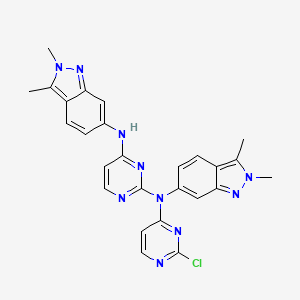
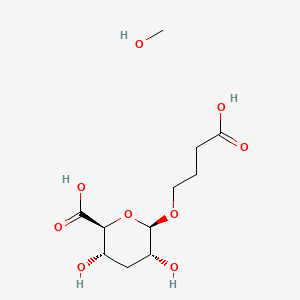
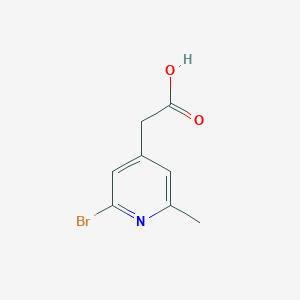
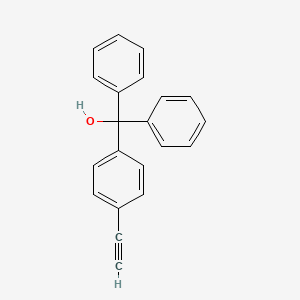
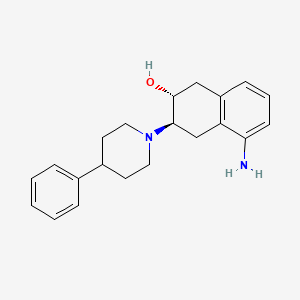
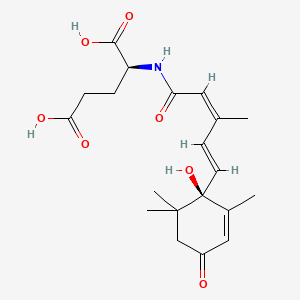
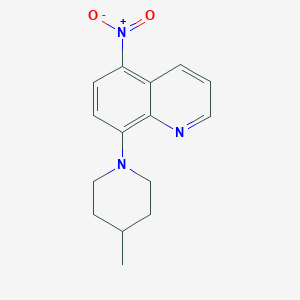
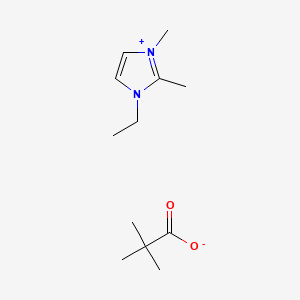
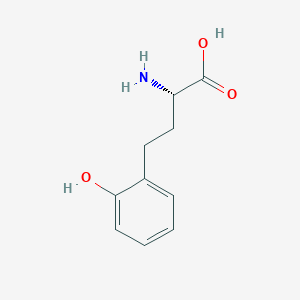

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
